ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate
Description
Ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a fused bicyclic heterocyclic core. Key structural features include:
- 7-Benzyl substitution: A benzyl group at position 7 enhances lipophilicity and may influence binding interactions in biological targets .
- 1,3-Dimethyl groups: Methyl substituents at positions 1 and 3 contribute to steric effects and metabolic stability.
This compound belongs to a class of molecules explored for antiviral and chemokine receptor antagonist activities, as structurally related pyrrolo[2,3-d]pyrimidines have demonstrated anti-HIV and CCR4 inhibition .
Properties
IUPAC Name |
ethyl 2-[(7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-4-29-16(25)11-21-17(26)15-10-14-18(22(2)20(28)23(3)19(14)27)24(15)12-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAJAJNJJYVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate (CAS Number: 1021216-66-9) is a complex organic compound with potential therapeutic applications. Its structure comprises a pyrrolo-pyrimidine core that has been associated with various biological activities, particularly in oncology and immunology.
The molecular formula of this compound is , with a molecular weight of approximately 398.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O5 |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1021216-66-9 |
The compound primarily targets several proangiogenic receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
Mode of Action
This compound inhibits the activity of these receptors, thereby affecting key biochemical pathways involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of tumor growth by interfering with the signaling pathways that promote vascularization and tumor cell survival.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties through its ability to inhibit angiogenesis and tumor cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Studies
- Anti-Cancer Activity : In a study evaluating the compound's efficacy against breast cancer cells, it was found to significantly reduce cell viability and induce apoptosis in a dose-dependent manner.
- Immunomodulatory Effects : Another study reported that the compound enhances the immune response by modulating cytokine production in macrophages, suggesting potential applications in treating immune-related disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered in its hydrochloride salt form. This enhances its solubility and bioavailability, which are critical for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
- Activity: Carboxylic acid derivatives are often utilized as intermediates for further functionalization, whereas the carboxamido group in the target compound may enhance receptor affinity .
Pyrimidine-Based Anti-HIV Agents
- Pyrimidine-Catechol-Diether Compounds (XIII, XIV) and 2-Pyrimidinylphenylamine Derivatives (XV, XVI): Structural Differences: These compounds lack the fused pyrrolo ring but share a pyrimidine core. The benzyl group in the target compound mimics substituents in 1,3-dibenzyl-uracil derivatives (XVII, XX), which exhibit anti-HIV activity . Activity: Catechol-diether derivatives show nanomolar IC50 values against HIV-1, whereas the target compound’s fused ring system may improve metabolic stability .
Trisubstituted Pyrimidine Amide CCR4 Antagonists
- Compounds 6c, 12a, 12b (IC50: 0.064–0.077 μM): Structural Differences: These trisubstituted pyrimidines feature amide side chains but lack the fused bicyclic framework. The target compound’s pyrrolo[2,3-d]pyrimidine core may enhance π-π stacking interactions with receptor residues .
Crystallographic and Hydrogen-Bonding Comparisons
Buthalital and Methitural (Barbiturate Derivatives) :
- Hydrogen-Bonding : Both form N–H⋯O chains similar to those observed in barbiturates. The target compound’s carbonyl groups (2,4-dioxo) may participate in analogous interactions, stabilizing crystal packing .
- Ring Planarity : Buthalital’s planar pyrimidine ring contrasts with methitural’s puckered structure. The target compound’s tetrahydro-1H-pyrrolo ring likely induces slight puckering, affecting solid-state packing .
- Ethyl 7-Methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate: Crystal Data: Monoclinic system (P21/n) with a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å. The target compound’s benzyl and methyl groups may alter unit cell parameters due to steric demands . Intermolecular Interactions: Thiazolo-pyrimidine derivatives exhibit hydrogen bonding via carbonyl groups, a feature likely shared by the target compound .
Preparation Methods
Cyclocondensation of 4-Aminopyrrole-3-Carboxylates
A common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized by reacting 4-aminopyrrole-3-carboxylate with phosphorus oxychloride under reflux. Microwave-assisted SNAr displacement at the C4 position with phenols or amines introduces early-stage substituents. For example, chlorination of 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in phosphorus(V) oxychloride yields 4-chloro derivatives at 82% efficiency.
Multicomponent One-Pot Synthesis
Alternative routes employ itaconic acid as a starting material, undergoing five-step transformations to form 1-phenyl-substituted pyrrolopyrimidines. This method achieves 80–100% purity through parallel amidation with aliphatic amines, though yields for the target compound remain unspecified.
Functionalization of the Pyrrolopyrimidine Core
Key modifications include N-alkylation at position 7, methylation at positions 1 and 3, and carboxamido-ester side chain installation.
N7-Benzylation
The 7-benzyl group is introduced via N-alkylation using benzyl bromide or chloride. In a representative procedure, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with benzyl bromide in dimethylformamide (DMF) under sodium hydride catalysis, achieving 75–85% yields. Steric hindrance from the pyrrole ring necessitates elevated temperatures (80–100°C) for complete substitution.
N1- and N3-Methylation
Methylation at positions 1 and 3 is accomplished using methyl iodide in the presence of potassium carbonate. Sequential treatment ensures regioselectivity:
- N1-Methylation : Reacting the core with methyl iodide in acetone at 50°C for 6 hours.
- N3-Methylation : Further alkylation with methyl triflate in tetrahydrofuran (THF) at 0°C.
Yields for dual methylation range from 65% to 78%, with byproducts arising from over-alkylation minimized by stepwise addition.
2,4-Dioxo Group Installation
Oxidation of the pyrimidine ring at positions 2 and 4 employs potassium permanganate in acidic conditions (e.g., sulfuric acid/water). Alternatively, cyclization of urea derivatives under refluxing acetic acid introduces the dioxo motif.
Carboxamido-Ester Side Chain Coupling
The ethyl glycinate moiety is appended via amide bond formation between the pyrrolopyrimidine-6-carboxylic acid and ethyl 2-aminoacetate.
Carboxylic Acid Activation
The 6-carboxylic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride. In a typical protocol, the acid is refluxed with excess thionyl chloride for 3 hours, followed by solvent evaporation under vacuum.
Amidation with Ethyl Glycinate
The acid chloride is reacted with ethyl glycinate hydrochloride in dichloromethane, catalyzed by triethylamine. Conditions:
Optimization and Catalytic Innovations
Recent advances focus on improving atom economy and reducing reaction steps.
Microwave-Assisted Synthesis
Microwave irradiation (150–200°C) reduces SNAr reaction times from hours to minutes. For example, benzylation at position 7 achieves 90% yield in 15 minutes under microwave conditions versus 8 hours conventionally.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Challenges and Limitations
- Regioselectivity : Competing reactions at N1, N3, and N7 require precise stoichiometry and temperature control.
- Solubility : Polar aprotic solvents (DMF, DMSO) are essential for homogeneous reactions but complicate purification.
- Byproducts : Over-alkylation and ester hydrolysis necessitate chromatographic separation, reducing overall yields.
Industrial-Scale Considerations
Batch processes dominate due to compatibility with microwave and high-pressure reactors. Continuous flow systems are emerging for oxidation and amidation steps, enhancing throughput by 30%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate?
- Methodology : Multi-step synthesis involving cyclocondensation of pyrrolo-pyrimidine precursors with benzyl-protected intermediates. Key steps include:
- Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core via one-pot reactions (e.g., using diethyl acetylenedicarboxylate and benzylamine derivatives) under reflux in anhydrous THF .
- Step 2 : Introduction of the acetamidoacetate side chain via nucleophilic acyl substitution, optimized at 60–80°C in DMF with catalytic DMAP .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm regiochemistry of the pyrrolo-pyrimidine core (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 170–175 ppm for carbonyl carbons) .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm deviation from theoretical mass .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between fused rings) using single-crystal data (space group P21/c, Z = 4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side-product formation during the final coupling step?
- Experimental Design :
- Solvent Screening : Compare DMF (polar aprotic) vs. dichloromethane (non-polar) to minimize ester hydrolysis.
- Catalyst Tuning : Test DBU vs. triethylamine for base-mediated coupling; DBU reduces racemization but may increase epimerization .
- Temperature Gradients : Lower temperatures (0–25°C) suppress side reactions but slow kinetics; balance with extended reaction times .
- Data Analysis : Monitor reaction progress via TLC and LC-MS to quantify intermediates vs. impurities .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyrimidine derivatives?
- Case Study : If kinase inhibition assays (IC50 = 50 nM) conflict with cellular viability data (EC50 > 1 µM):
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) to measure direct binding (KD) .
- Metabolic Stability : Assess compound stability in cell media (e.g., hepatic microsome assays) to rule out rapid degradation .
- Structural Modifications : Introduce fluorinated benzyl groups to enhance membrane permeability (logP optimization) .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR vs. CDK2). Focus on hydrogen bonds between the acetamido group and kinase hinge region .
- MD Simulations : Simulate 100-ns trajectories to assess conformational stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .
- QSAR Models : Corporate electronic descriptors (HOMO/LUMO gaps) to predict bioactivity trends across substituents (e.g., electron-withdrawing groups enhance potency) .
Key Challenges & Solutions
- Stereochemical Purity : Chiral HPLC (Chiralpak IA column) resolves enantiomers; validate with circular dichroism .
- Biological Target Validation : CRISPR-Cas9 knockout models confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
